molecular formula C26H27N3O3 B4938339 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide

Cat. No.: B4938339
M. Wt: 429.5 g/mol
InChI Key: JZHKOQIVIBVGJX-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide is a complex organic compound that features a piperazine ring, a benzamide group, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Phenyl Group: The acetylated piperazine is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Formation of Benzamide: The resulting intermediate is reacted with benzoyl chloride to form the benzamide group.

    Introduction of Benzyloxy Group: Finally, the benzyloxy group is introduced through an etherification reaction using benzyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methylbenzamide
  • N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide
  • N-(4-(4-acetylpiperazin-1-yl)phenyl)-2-(m-tolyloxy)acetamide

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-20(30)28-15-17-29(18-16-28)24-11-9-23(10-12-24)27-26(31)22-7-13-25(14-8-22)32-19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHKOQIVIBVGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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